molecular formula C15H19N3O2 B2577104 N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide CAS No. 1172022-41-1

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide

Cat. No.: B2577104
CAS No.: 1172022-41-1
M. Wt: 273.336
InChI Key: CEIVPYAXYSOLOO-UHFFFAOYSA-N
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Description

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with isopropyl and methyl groups, and a benzamide moiety substituted with a methoxy group. Its unique structure lends itself to a variety of chemical reactions and applications.

Scientific Research Applications

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution Reactions: The isopropyl and methyl groups are introduced to the pyrazole ring through alkylation reactions using appropriate alkyl halides.

    Formation of Benzamide Moiety: The benzamide moiety is synthesized by reacting 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the substituted pyrazole to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group on the benzamide moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzamides.

Mechanism of Action

The mechanism of action of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide
  • N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3-phenoxybenzamide

Uniqueness

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. The presence of the methoxy group on the benzamide moiety can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-methoxy-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-10(2)18-14(9-11(3)17-18)16-15(19)12-5-7-13(20-4)8-6-12/h5-10H,1-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIVPYAXYSOLOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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